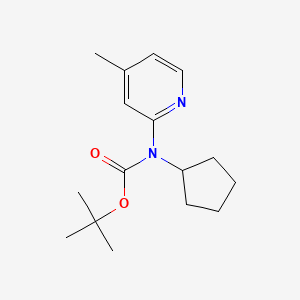

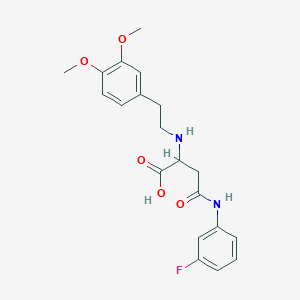

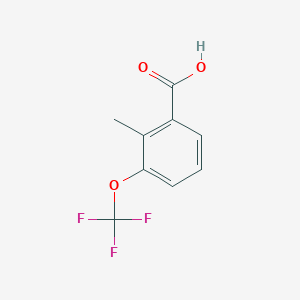

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, or computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It could involve looking at its reactivity, the products it forms, and the conditions needed for these reactions .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and various spectroscopic properties. These properties can often be predicted using computational chemistry .Scientific Research Applications

Complex Formation and Acid-Base Properties

One study explores the acid-base properties and complex-forming ability of 4,6-dimethyl-2-(1H)-pyrimidinone (thione), a related compound, with dysprosium(III) tris(acetylacetonate), Dy(acac)3, in aqueous methanol. It highlights the compound's coordination with Dy(acac)3 without deprotonation due to its higher basicity and lower acidity, contrasting with its thio analog coordinated in the deprotonated form. This property significantly influences the stability of the resulting complexes (Pod''yachev et al., 1994).

Antiviral and Antimicrobial Activities

Another research area involves the synthesis of novel benzofuran-transition metal complexes showing significant antiviral activity, particularly against HIV and HCV. This includes the synthesis of specific compounds through reactions that form metal complexes with improved therapeutic indices compared to standard treatments. The study demonstrates the potential of such complexes in enhancing bioactivity and providing a new avenue for antiviral drug development (Galal et al., 2010).

Biological Activity and Plant Growth Stimulation

Research into the synthesis and biological activity of new derivatives, including those containing a 1,2,4-triazole, 1,3,4-oxadiazole, or furan ring in addition to the pyrimidine fragment, has been conducted. Preliminary biological screening revealed pronounced plant growth stimulating effects, showcasing the utility of these compounds in agricultural applications (Pivazyan et al., 2019).

Synthesis and Chemical Properties

The chemical synthesis and properties of compounds based on the reactions of 3-arylmethylidenefuran-2(3H)-ones with N,N-binucleophilic reagents have been explored. This research focuses on constructing molecules containing pyridine and pyridazine fragments, leading to new biologically active compounds with potential applications in drug development and organic synthesis (Aniskova et al., 2017).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-10-8-11(2)17-15(16-10)21-12-5-6-18(9-12)14(19)13-4-3-7-20-13/h3-4,7-8,12H,5-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFWDFHXBZIPEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC=CO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

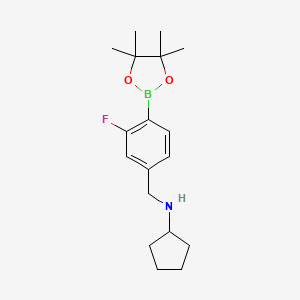

![(E)-1-(4-methylbenzyl)-3-(((3-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2829456.png)

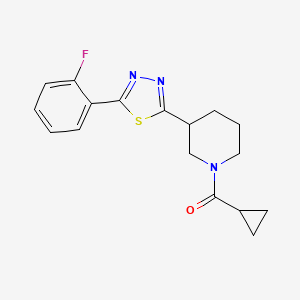

![6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2829465.png)

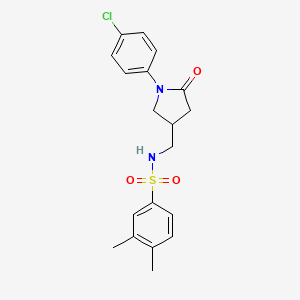

![Methyl 3-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2829466.png)

![2-methoxy-4,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2829467.png)